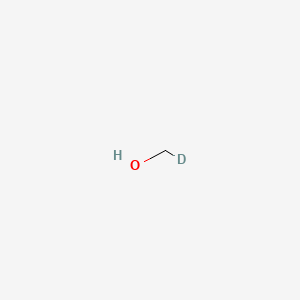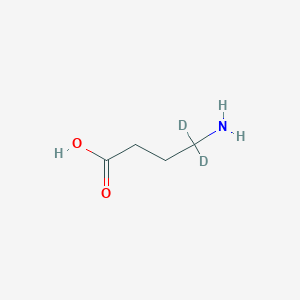
Deuteromethanol
Vue d'ensemble
Description
Deuteromethanol, also known as deuterated methanol, is a form of methanol in which the hydrogen atoms are replaced with deuterium, a heavier isotope of hydrogen. The chemical formula for this compound is CD₃OD. This compound is commonly used as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to its unique properties .
Mécanisme D'action
Target of Action
Deuteromethanol, also known as methanol-d or methanol-OD , is a deuterated form of methanol
Mode of Action
It’s known that deuterated compounds can exhibit different interactions with their targets compared to their non-deuterated counterparts due to the kinetic isotope effect . This effect arises from the difference in mass between hydrogen and deuterium, which can influence the rate of chemical reactions. Therefore, this compound might interact with its targets in a manner that’s distinct from methanol.
Biochemical Pathways
It’s known that methanol, and likely by extension this compound, can be metabolized in the body, potentially affecting various biochemical pathways . For instance, enzyme cytochrome P450 mediated oxidative metabolism of drugs, which typically involves the cleavage of a hydrogen-carbon bond, could potentially be influenced by deuteration .
Pharmacokinetics
It’s known that deuterated compounds can exhibit altered pharmacokinetic properties compared to their non-deuterated counterparts due to the kinetic isotope effect .
Result of Action
It’s known that deuterated compounds can induce conformational changes in proteins . Therefore, this compound might induce similar effects, potentially influencing protein structure and function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the concentration of this compound in the environment can affect its interactions with targets and its subsequent effects . Additionally, other environmental factors such as temperature, pH, and the presence of other chemicals can also influence the action of this compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Deuteromethanol can be synthesized through the exchange of hydrogen atoms in methanol with deuterium. One common method involves the reaction of methanol with deuterium oxide (D₂O) in the presence of a catalyst. The reaction is typically carried out under reflux conditions to ensure complete exchange of hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound often involves the catalytic exchange of hydrogen in methanol with deuterium from deuterium oxide. This process is carried out in specialized reactors designed to handle the isotopic exchange efficiently. The reaction conditions, such as temperature and pressure, are optimized to maximize the yield of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Deuteromethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to deuterated formaldehyde (CD₂O) using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: this compound can be reduced to deuterated methane (CD₄) using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: this compound can undergo substitution reactions where the deuterium atom is replaced by other functional groups.
Major Products:
Oxidation: Deuterated formaldehyde (CD₂O)
Reduction: Deuterated methane (CD₄)
Substitution: Deuterated methyl chloride (CD₃Cl)
Applications De Recherche Scientifique
Comparaison Avec Des Composés Similaires
Methanol (CH₃OH): The non-deuterated form of deuteromethanol. It is widely used as a solvent and in the production of formaldehyde and other chemicals.
Deuterated Water (D₂O):
Deuterated Chloroform (CDCl₃): Another deuterated solvent commonly used in NMR spectroscopy.
Uniqueness: this compound is unique due to its specific isotopic composition, which makes it an invaluable tool in NMR spectroscopy and other scientific research applications. Its ability to provide clear NMR spectra without interfering proton signals sets it apart from other solvents .
Propriétés
IUPAC Name |
deuteriomethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O/c1-2/h2H,1H3/i1D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKJLVBELUTLKV-MICDWDOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
33.048 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4206-31-9 | |
| Record name | 4206-31-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(E)-3-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B3044102.png)
![2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-6-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B3044103.png)
![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-phenoxypurin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B3044104.png)






